2-(4-(Methylthio)phenyl)pyridine
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Overview
Description
2-(4-(Methylthio)phenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Methylthio)phenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(methylthio)benzyl alcohol and pyridine.
Reaction with Hydrochloric Acid: 4-(methylthio)benzyl alcohol is converted to 4-(methylthio)benzyl chloride using hydrochloric acid.
Formation of Phenylacetonitrile: The benzyl chloride is then reacted with an alkali metal cyanide to form 4-(methylthio)phenylacetonitrile.
Condensation Reaction: The phenylacetonitrile is condensed with a 6-methylnicotinic ester to yield 3-[2-(4-methylthio)phenyl)-2-cyanoacetyl] (6-methyl)pyridine.
Hydrolysis and Decarboxylation: This intermediate is hydrolyzed and decarboxylated under acidic conditions to produce 3-[2-(4-methylthio)phenyl)acetyl] (6-methyl)pyridine.
Oxidation: Finally, the compound is oxidized to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Nitro or halogenated derivatives.
Reduction: Amines.
Scientific Research Applications
2-(4-(Methylthio)phenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-(Methylthio)phenyl)pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(Methylthio)pyridine: Similar structure but lacks the phenyl group.
4-(Methylthio)phenylacetonitrile: Similar structure but lacks the pyridine ring.
2-(4-(Methylthio)phenyl)thiazole: Contains a thiazole ring instead of a pyridine ring.
Uniqueness: 2-(4-(Methylthio)phenyl)pyridine is unique due to the presence of both the pyridine ring and the 4-(methylthio)phenyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBSGVPDZSUPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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